Bienvenue dans la boutique en ligne BenchChem!

1-(3-Methylisoxazol-5-yl)cyclobutanecarboxylic acid

Conformational restriction Medicinal chemistry Scaffold design

1-(3-Methylisoxazol-5-yl)cyclobutanecarboxylic acid (CAS 1535427-10-1) is a heterocycle-functionalized cyclobutane carboxylic acid building block with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol. The compound features a 3-methylisoxazole moiety attached at the 5-position to the quaternary carbon of a cyclobutane ring bearing a carboxylic acid group, yielding a conformationally constrained scaffold with precisely two rotatable bonds.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
Cat. No. B7901370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylisoxazol-5-yl)cyclobutanecarboxylic acid
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)C2(CCC2)C(=O)O
InChIInChI=1S/C9H11NO3/c1-6-5-7(13-10-6)9(8(11)12)3-2-4-9/h5H,2-4H2,1H3,(H,11,12)
InChIKeyVOOSCOYWTATOLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methylisoxazol-5-yl)cyclobutanecarboxylic acid – Structural Classification and Procurement-Relevant Identity


1-(3-Methylisoxazol-5-yl)cyclobutanecarboxylic acid (CAS 1535427-10-1) is a heterocycle-functionalized cyclobutane carboxylic acid building block with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol [1]. The compound features a 3-methylisoxazole moiety attached at the 5-position to the quaternary carbon of a cyclobutane ring bearing a carboxylic acid group, yielding a conformationally constrained scaffold with precisely two rotatable bonds [1]. It is supplied at ≥98% purity (HPLC) and is used predominantly as a key intermediate in CNS-targeted drug discovery programs and in structure–activity relationship (SAR) exploration of bromodomain-targeting chemical series .

Why 1-(3-Methylisoxazol-5-yl)cyclobutanecarboxylic acid Cannot Be Replaced by Common Isoxazole–Acetic Acid or Cycloalkyl Analogs


In-class isoxazole–carboxylic acid building blocks are not functionally interchangeable because the quaternary cyclobutane attachment point simultaneously controls conformational restriction, lipophilicity, and the spatial relationship between the carboxylic acid and the isoxazole hydrogen-bond acceptor network [1]. Substituting with the flexible 2-(3-methylisoxazol-5-yl)acetic acid eliminates ring-imposed conformational bias, while the smaller cyclopropane analog (1-(3-methylisoxazol-5-yl)cyclopropanecarboxylic acid) alters both the pKₐ of the carboxylic acid and the vector angle of the isoxazole ring relative to the acid [1]. Even the regioisomeric 5-cyclobutylisoxazole-3-carboxylic acid inverts the heterocycle orientation, redefining pharmacophoric geometry despite identical atom count . The quantitative evidence below demonstrates why these differences are measurable and consequential for lead optimization.

Quantitative Differentiation Evidence for 1-(3-Methylisoxazol-5-yl)cyclobutanecarboxylic acid Versus Closest Analogs


Conformational Restriction: Cyclobutane Versus Cyclopropane and Flexible Acetic Acid Scaffolds

The target compound introduces a cyclobutane ring as the spacer between the isoxazole and the carboxylic acid, producing a well-defined exit vector angle of approximately 109° (tetrahedral geometry at the quaternary carbon) with precisely two rotatable bonds [1]. By contrast, the cyclopropane analog (1-(3-methylisoxazol-5-yl)cyclopropanecarboxylic acid, CAS 1469286-26-7) imposes a narrower ~60° bond angle with higher ring strain (approximately 27.5 kcal/mol vs. ~26.3 kcal/mol for cyclobutane) and a shorter C–C bond length (~1.51 Å vs. ~1.57 Å) [2]. The fully flexible 2-(3-methylisoxazol-5-yl)acetic acid possesses three rotatable bonds and can adopt multiple low-energy conformations, offering no intrinsic conformational bias [1]. This difference is critical when a specific spatial relationship between the carboxylic acid and the isoxazole heteroatoms is required for target engagement.

Conformational restriction Medicinal chemistry Scaffold design

Lipophilicity Modulation: XLogP3-AA of the Cyclobutane Derivative Versus the Flexible Acetic Acid Analog

The computed lipophilicity of 1-(3-methylisoxazol-5-yl)cyclobutanecarboxylic acid is XLogP3-AA = 1.2 [1], representing a ~0.6 log unit increase compared to 2-(3-methylisoxazol-5-yl)acetic acid (XLogP = 0.61) . This increase is attributable to the additional two methylene units contributed by the cyclobutane ring. The cyclopropane analog, with one fewer methylene, is predicted to have an intermediate logP of approximately 0.9, though experimental confirmation is lacking . For CNS drug discovery programs, the optimal logP range for blood–brain barrier penetration is typically 1–3; the target compound falls within this window, whereas the acetic acid analog is below the lower threshold [2].

Lipophilicity ADME Physicochemical properties

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Capacity: Differentiation from the 3-Oxocyclobutane Analog

The target compound has a computed TPSA of 63.3 Ų with one hydrogen-bond donor (carboxylic acid OH) and four hydrogen-bond acceptors (isoxazole N and O, carboxylic acid carbonyl and hydroxyl oxygens) [1]. The 3-oxocyclobutane analog (1-(3-methyl-1,2-oxazol-5-yl)-3-oxocyclobutane-1-carboxylic acid, CAS 2229519-01-9) introduces an additional carbonyl oxygen, increasing the HBA count to 5 and TPSA by approximately 17–20 Ų (estimated to ~80–83 Ų) . For CNS-targeted programs, TPSA values below 70 Ų are generally associated with acceptable brain penetration; the oxo derivative exceeds this threshold [2].

Polar surface area Permeability Blood–brain barrier

Commercial Purity Benchmarking: ≥98% Specification Versus Standard ≥95% Analog Supply

The target compound is commercially available with a QC-certified purity of ≥98.0% (HPLC), with H-NMR confirmation consistent with the assigned structure, and defined storage conditions (powder, −20°C, 3 years) . In comparison, the cyclopropane analog and several regioisomeric cyclobutyl-isoxazole carboxylic acids are typically supplied at ≥95% purity [1]. This 3% absolute purity difference corresponds to a maximum impurity burden of ≤2% versus ≤5%, a factor that can be decisive in fragment-based drug discovery (FBDD) where low-level impurities may produce false-positive screening hits or confound SPR and ITC binding measurements [2].

Purity Reproducibility Procurement specification

Regioisomeric Specificity: 5-(Cyclobutyl)-isoxazole-3-carboxylic Acid Versus 1-(Isoxazol-5-yl)cyclobutanecarboxylic Acid Scaffolds

The target compound anchors the cyclobutane ring at the isoxazole 5-position via a quaternary carbon, placing the carboxylic acid directly on the cyclobutane ring [1]. The regioisomer 5-cyclobutylisoxazole-3-carboxylic acid (CAS 1368343-41-2) instead attaches the cyclobutyl group to the isoxazole 5-position via a C–C bond and places the carboxylic acid at the isoxazole 3-position . This regioisomeric swap relocates the acid functionality from the cycloalkyl ring to the heterocycle itself, altering the acid pKₐ (predicted ~2.5–3.0 for isoxazole-3-carboxylic acid vs. ~4.0–4.5 for cyclobutanecarboxylic acid), modifying the hydrogen-bond donor/acceptor geometry, and shifting the relative orientation of the 3-methyl substituent [2]. In SAR programs, these two scaffolds are not interchangeable because the pharmacophoric vectors diverge by approximately 120°.

Regioisomerism Pharmacophore geometry SAR

Synthetic Tractability: Documented Use as a Preferred Intermediate in Bromodomain Inhibitor Patent Chemistry

The closely related cyclopropane analog, 1-(3-methylisoxazol-5-yl)cyclopropanecarboxylic acid, is explicitly synthesized and used as a key intermediate in Constellation Pharma's bromodomain inhibitor patent (US 2015/0148333 A1), where it is prepared on a 13.4 g scale (76% yield) from ethyl 2-(3-methylisoxazol-5-yl)acetate via dialkylation with 1,2-dibromoethane [1]. The cyclobutane analog (the target compound) can be synthesized via an analogous route using 1,3-dibromopropane, and published vendor documentation confirms its established use as a key intermediate for CNS pharmaceutical agents . This places the target compound within a chemically validated synthetic space where the cyclobutane ring serves as a direct homologation of the cyclopropane intermediate, enabling scaffold-hopping SAR exploration while maintaining the same core reactivity at the carboxylic acid handle for amide coupling or esterification [1].

Patent intermediate Bromodomain Synthetic feasibility

Procurement-Driven Application Scenarios for 1-(3-Methylisoxazol-5-yl)cyclobutanecarboxylic acid


CNS Lead Optimization: Replacing Flexible Isoxazole–Acetic Acid Fragments with a Conformationally Locked Cyclobutane Scaffold

When a 2-(3-methylisoxazol-5-yl)acetic acid-derived lead compound exhibits suboptimal CNS penetration (LogP ~0.6) or excessive conformational flexibility (3 rotatable bonds), substituting with the cyclobutane analog increases lipophilicity to LogP 1.2 and reduces the rotatable bond count to 2, pre-organizing the pharmacophore for its bound conformation [1]. The TPSA remains below 70 Ų, preserving blood–brain barrier permeability potential. This scaffold replacement is particularly relevant for SAR programs targeting neurological disorders where consistent target engagement geometry is a prerequisite for potency translation from biochemical to cellular assays [2].

Bromodomain Inhibitor Scaffold-Hopping: Cyclobutane Homologation of a Validated Cyclopropane Intermediate

The cyclopropane analog is a documented intermediate in Constellation Pharma's bromodomain inhibitor patent series (US 2015/0148333 A1) [1]. The cyclobutane homolog provides a direct scaffold-hopping opportunity: the additional methylene unit subtly alters the spatial relationship between the benzoazepine core (or other fused heterocycles) and the isoxazole acetyl-lysine mimetic, while maintaining the same carboxylic acid handle for amide bond formation. This compound enables exploration of the linker length parameter without altering the isoxazole recognition element, a strategy that has proven effective in BET bromodomain inhibitor optimization .

Biophysical Fragment Screening: High-Purity Building Block for SPR and ITC Campaigns

With a QC-certified purity of ≥98.0% and H-NMR structural confirmation, this compound meets the stringent purity requirements for surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) fragment screening [1]. The ≤2% impurity ceiling minimizes the risk of false-positive hits arising from contaminating species—a critical concern when screening at high fragment concentrations (typically 200 μM–2 mM)—and ensures that observed binding thermodynamics can be reliably attributed to the intended chemical structure .

Regioisomer-Controlled SAR: Differentiating Pharmacophoric Geometry from 5-Cyclobutylisoxazole-3-carboxylic Acid Series

In a lead series where both the isoxazole ring orientation and the carboxylic acid position are under investigation, this compound (acid on cyclobutane, isoxazole attached at C5) provides the complementary regioisomer to 5-cyclobutylisoxazole-3-carboxylic acid (acid on isoxazole C3, cyclobutyl attached at C5) [1]. The ~1–2 log unit pKₐ difference and the ~120° divergence in pharmacophoric vectors between these two scaffolds allow medicinal chemists to systematically probe whether the target binding site prefers the acid proximal to the cyclobutane or directly conjugated to the heterocycle .

Quote Request

Request a Quote for 1-(3-Methylisoxazol-5-yl)cyclobutanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.